Spectroscopic Profiling and Analytical Methodology for 7-(3-Methylphenyl)-7-oxoheptanoic Acid
Spectroscopic Profiling and Analytical Methodology for 7-(3-Methylphenyl)-7-oxoheptanoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the characterization of bifunctional intermediates not merely as an exercise in data collection, but as a self-validating system of logical proofs. 7-(3-Methylphenyl)-7-oxoheptanoic acid (CAS: 898765-39-4) is a highly versatile aryl-oxoalkanoic acid [1]. Molecules of this class serve as critical precursors in the synthesis of histone deacetylase (HDAC) inhibitors, quorum-sensing modulators, and specialized lipid-like drug delivery systems [4].
This whitepaper establishes a definitive, field-proven framework for the synthesis, spectroscopic elucidation (NMR, IR, MS), and analytical validation of this compound. By explaining the causality behind each experimental choice, this guide ensures that your internal quality control protocols remain scientifically rigorous and highly reproducible.
Structural and Physicochemical Profiling
Before initiating any synthetic or analytical workflow, it is imperative to establish the baseline physicochemical parameters of the target molecule. The presence of both a terminal carboxylic acid and an internal aryl ketone dictates its solubility, reactivity, and ionization behavior.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 7-(3-Methylphenyl)-7-oxoheptanoic acid |
| CAS Registry Number | 898765-39-4 [1] |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| SMILES String | CC1=CC=CC(=C1)C(=O)CCCCCC(O)=O |
| Functional Groups | Carboxylic Acid, Aryl Ketone, meta-Substituted Arene |
Regiocontrolled Synthesis and Workflow
The Causality of Synthetic Design
A common pitfall in synthesizing aryl-oxoalkanoic acids is relying on the Friedel-Crafts acylation of toluene with pimelic anhydride. This electrophilic aromatic substitution inherently favors ortho and para direction, resulting in an inseparable isomeric mixture that fails to yield the desired meta-substituted product [3].
To ensure absolute regiocontrol, the protocol below utilizes a Grignard addition of m-tolylmagnesium bromide to a mono-protected pimelic acid derivative (methyl 7-chloro-7-oxoheptanoate). This self-validating system guarantees that the meta-methyl orientation is perfectly preserved.
Step-by-Step Synthetic Protocol
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Grignard Preparation: In a flame-dried flask under N₂, prepare m-tolylmagnesium bromide (1.1 eq) in anhydrous THF (0.5 M).
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Cross-Coupling: Cool a solution of methyl 7-chloro-7-oxoheptanoate (1.0 eq) in THF to -78°C. Add the Grignard reagent dropwise over 30 minutes. The use of the mono-ester prevents over-addition to the terminal carboxylic acid site.
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Quenching & Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the intermediate ester with Ethyl Acetate. Concentrate the organic layer, then dissolve the residue in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester.
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Acidification & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated 7-(3-Methylphenyl)-7-oxoheptanoic acid with Dichloromethane (DCM).
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Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Acetic Acid) to yield the pure compound (>98% purity).
Fig 1. Step-by-step synthetic and analytical workflow for the target ketoacid.
Spectroscopic Characterization (NMR, IR, MS)
The structural validation of 7-(3-Methylphenyl)-7-oxoheptanoic acid requires a multi-modal spectroscopic approach. Below are the methodologies and the causal interpretations of the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay, complete proton decoupling).
Expert Insight: The selection of CDCl₃ over polar aprotic solvents like DMSO-d₆ is deliberate. CDCl₃ preserves the native dimeric state of the carboxylic acid, allowing the acidic proton to appear as a distinct broad singlet around δ 11.2 ppm. Furthermore, the meta-methyl group breaks the symmetry of the aromatic ring. This forces a distinct 4-proton splitting pattern: a singlet-like signal for H-2' (isolated between the methyl and ketone), two doublets for H-4' and H-6', and a triplet for H-5'. The aliphatic chain shifts are corroborated by baseline data for similar oxoheptanoates [2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology: Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Acquire spectra from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Expert Insight: The ATR-FTIR spectrum acts as a self-validating tool for the dual-carbonyl nature of the molecule. The carboxylic acid C=O stretch presents at ~1705 cm⁻¹, while the highly conjugated aryl ketone C=O stretch is shifted lower to ~1685 cm⁻¹ [3]. A broad O-H stretch from 3300–2500 cm⁻¹ confirms the presence of the terminal acid.
Mass Spectrometry (LC-MS)
Methodology:
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Column: C18 Reverse Phase (50 x 2.1 mm, 1.8 µm).
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Mobile Phase: (A) 0.1% Formic acid in H₂O; (B) 0.1% Formic acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.
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Ionization: Electrospray Ionization (ESI) in positive mode.
Expert Insight: In ESI+ mode, the molecule yields a protonated molecular ion [M+H]⁺ at m/z 235.1. The defining fragmentation event is the α-cleavage adjacent to the aryl ketone. Because the resulting m-toluoyl cation (m/z 119.1) is highly resonance-stabilized, it dominates the spectrum as the base peak. Subsequent loss of carbon monoxide (-28 Da) yields the tropylium cation (m/z 91.1).
Fig 2. ESI-MS fragmentation pathway of 7-(3-Methylphenyl)-7-oxoheptanoic acid.
Comprehensive Data Summary
To facilitate rapid quality control comparisons, all quantitative spectroscopic data are summarized below.
Table 2: Spectroscopic Data Summary
| Technique | Key Signals / Data Points | Assignment & Causality |
| ¹H NMR (CDCl₃) | δ 11.20 (br s, 1H) | -COOH (Dimeric state preserved in non-polar solvent) |
| δ 7.78 - 7.74 (m, 2H) | Ar-H2', Ar-H6' (Deshielded by adjacent ketone) | |
| δ 7.38 (d, J = 7.6 Hz, 1H) | Ar-H4' (ortho to methyl, meta to ketone) | |
| δ 7.34 (t, J = 7.6 Hz, 1H) | Ar-H5' (meta coupling to adjacent protons) | |
| δ 2.96 (t, J = 7.3 Hz, 2H) | -CH₂-C(=O)Ar (Alpha to ketone) | |
| δ 2.41 (s, 3H) | Ar-CH₃ (Aromatic methyl singlet) | |
| δ 2.37 (t, J = 7.4 Hz, 2H) | -CH₂-COOH (Alpha to carboxylic acid) | |
| δ 1.76 – 1.42 (m, 6H) | Aliphatic chain backbone (-CH₂-CH₂-CH₂-) | |
| ¹³C NMR (CDCl₃) | δ 200.6, 179.4 | C=O (Aryl Ketone), C=O (Carboxylic Acid) |
| δ 138.5, 137.1 | Ar-C (Quaternary carbons attached to CH₃ and C=O) | |
| δ 38.5, 33.9 | C6 (Alpha to ketone), C2 (Alpha to acid) | |
| FT-IR (ATR) | 3300–2500, 1705, 1685 cm⁻¹ | O-H stretch (broad), Acid C=O, Ketone C=O |
| ESI-MS (+) | m/z 235.1, 119.1, 91.1 | [M+H]⁺, m-Toluoyl cation (Base Peak), Tropylium cation |
References
- Title: 898765-39-4 | 7-(3-Methylphenyl)
- Source: nih.
- Title: An In-depth Technical Guide to the Synthesis and Characterization of 7-(3,5-Difluorophenyl)
- Source: dtu.
